1,6-Dimethyl-1H-benzo[d]imidazole
Overview
Description
1,6-Dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in various fields. The structure of this compound consists of a fused benzene and imidazole ring with two methyl groups attached at the 1 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Another method involves the condensation of o-phenylenediamine with aldehydes under oxidative conditions. This reaction typically uses hydrogen peroxide as the oxidizing agent and can be carried out in water, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazoles with functional groups such as halides, alkyl, and acyl groups .
Scientific Research Applications
1,6-Dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . The compound can also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
1,6-Dimethyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
1H-benzo[d]imidazole: Lacks the methyl groups, resulting in different chemical and biological properties.
2-Methyl-1H-benzo[d]imidazole: Has a methyl group at the 2 position, which alters its reactivity and biological activity.
5,6-Dimethyl-1H-benzo[d]imidazole: Methyl groups at the 5 and 6 positions, leading to distinct properties compared to this compound
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in research and industry.
Biological Activity
1,6-Dimethyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole class, characterized by a fused benzene and imidazole ring structure with two methyl groups at the 1 and 6 positions. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Its structural uniqueness contributes to its reactivity and potential therapeutic applications.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that derivatives of benzimidazole, including this compound, have shown efficacy against Mycobacterium tuberculosis (Mtb), particularly through inhibition of the mmpL3 gene, which is crucial for mycolic acid metabolism in the bacterium . This mechanism highlights the compound's potential as a novel antitubercular agent.
Case Study: Antitubercular Activity
In a study focused on the antitubercular effects of benzimidazole derivatives, it was found that 1H-benzo[d]imidazole derivatives demonstrated activity in the nanomolar range against Mtb without toxicity to human cells. The study utilized whole-genome sequencing to identify mutations in mmpL3, confirming the target's relevance in drug resistance mechanisms .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds derived from this structure have exhibited cytotoxic effects across multiple cancer cell lines, including colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7).
In Vitro Cytotoxicity Assessment
A comparative analysis using the MTT assay revealed that certain derivatives showed half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 10.21 μM against different cancer cell lines. These values are comparable to standard chemotherapeutic agents like doxorubicin and sorafenib .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
6c | HCT-116 | 8.00 |
6i | HepG2 | 9.50 |
Standard Drug | Doxorubicin | 10.00 |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Tubulin Inhibition : The compound can inhibit tubulin polymerization, which is essential for cell division, thereby exhibiting anticancer properties.
- Mycolic Acid Metabolism : It interferes with the synthesis of trehalose dimycolate (TDM) in M. tuberculosis, impacting cell wall integrity and viability .
Additional Biological Activities
Beyond its antimicrobial and anticancer properties, this compound has shown promise in other biological areas:
- Antifungal Activity : It has been tested against various fungal strains with notable efficacy.
- Antioxidant Properties : Some studies suggest that benzimidazole derivatives may exhibit antioxidant activities, contributing to their therapeutic potential.
Properties
IUPAC Name |
1,6-dimethylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-8-9(5-7)11(2)6-10-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARVSSLSGAIQMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564751 | |
Record name | 1,6-Dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10394-40-8 | |
Record name | 1,6-Dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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